molecular formula C7H3ClF4O B3101899 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene CAS No. 1404194-76-8

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B3101899
CAS No.: 1404194-76-8
M. Wt: 214.54 g/mol
InChI Key: IIWKNVIBHYJWBC-UHFFFAOYSA-N
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Description

Product Overview 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the CAS Registry Number 317337-16-9 . This benzene derivative is characterized by a molecular formula of C 7 H 3 ClF 4 O and a molecular weight of 214.54 g/mol . Its structure features a benzene ring substituted with chloro, fluoro, and trifluoromethoxy functional groups, which typically enhance the compound's stability and influence its reactivity, making it a valuable intermediate in chemical synthesis . Research Applications and Value This compound is primarily used as a building block in organic synthesis and method development. Halogenated benzotrifluoride derivatives are widely utilized in various research fields, including pharmaceuticals, agrochemicals, and materials science . A key research application for such compounds is their use as derivatization reagents in analytical chemistry. For instance, structurally similar reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) are employed in the analysis of complex mixtures, such as the determination of biogenic amines in wines via HPLC, showcasing the utility of this class of chemicals in developing advanced analytical methods . The presence of multiple halogens and the trifluoromethoxy group on the benzene ring makes this compound a versatile precursor for nucleophilic aromatic substitution reactions, enabling the creation of more complex molecular architectures for specialized research purposes. Handling and Safety Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic use .

Properties

IUPAC Name

4-chloro-1-fluoro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWKNVIBHYJWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a chlorofluorobenzene precursor. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable trifluoromethoxy source reacts with 4-chloro-1-fluoro-2-nitrobenzene under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale SNAr reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethoxybenzene moiety .

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethoxy group enhances biological activity and stability.

Case Study: Anti-inflammatory Agents

In research focused on anti-inflammatory medications, compounds derived from this benzene derivative have shown promising results. The trifluoromethoxy group contributes to the lipophilicity and metabolic stability of these compounds, enhancing their therapeutic efficacy .

Agrochemical Synthesis

The compound is also utilized in the development of agrochemicals, particularly pesticides and herbicides. Its halogenated structure provides desirable properties such as increased potency and reduced degradation in the environment.

Example: Pesticide Formulations

Studies have indicated that derivatives containing the trifluoromethoxy group exhibit improved insecticidal activity compared to their non-fluorinated counterparts. This has led to the formulation of more effective agricultural products that minimize environmental impact while maximizing crop protection .

Industrial Applications

This compound is employed as a solvent in various industrial applications due to its favorable physical properties.

Uses in Coatings and Inks

The compound is used in coating products, inks, and toners due to its ability to dissolve a wide range of organic materials while maintaining low volatility. This makes it suitable for high-performance applications where durability and finish quality are critical .

Environmental Considerations

As a solvent, this compound has been evaluated for its environmental impact. It is categorized as an exempt volatile organic compound (VOC), which means it poses a lower risk for ozone formation compared to other solvents . However, safety measures must be taken due to its irritant properties.

Safety Data

  • Hazard Symbols : Xi - Irritant
  • Risk Codes : Irritating to eyes, respiratory system, and skin.
  • Precautionary Statements : Use protective clothing and equipment when handling.

Summary of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalsIntermediate for anti-inflammatory agentsEnhanced efficacy and stability
AgrochemicalsPesticide formulationsIncreased potency and reduced degradation
Industrial SolventsCoatings, inks, tonersWide solubility range with low volatility

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (C₇H₃BrClF₃O)
  • Key Differences : Bromine replaces fluorine at position 1.
  • Impact : Bromine’s larger atomic radius increases steric hindrance, while its lower electronegativity reduces leaving-group efficiency in nucleophilic aromatic substitution (SNAr) compared to fluorine. However, bromine’s polarizability enhances participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Physical Data: No explicit data for the target compound, but brominated analogs like 1-Bromo-4-(trifluoromethoxy)benzene exhibit higher boiling points (153–155°C) due to increased molecular weight .
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene (C₇H₃ClF₃IO)
  • Key Differences : Iodo replaces fluoro at position 1.
  • Impact : Iodine’s large size and weak C-I bond make this compound prone to oxidative degradation but highly reactive in halogen-exchange reactions. The trifluoromethoxy group stabilizes the ring against electrophilic attacks .
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (C₇H₃ClF₃NO₃)
  • Key Differences: Nitro (-NO₂) replaces fluoro at position 2.
  • Impact : The nitro group’s strong electron-withdrawing nature further deactivates the ring, favoring nucleophilic substitution at specific positions. This compound requires storage at 4–8°C to prevent decomposition, suggesting lower stability than the target compound .

Electronic and Steric Modulation via Substituent Position

4-Chloro-3-(trifluoromethyl)aniline (C₇H₅ClF₃N)
  • Key Differences: Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃), and an amino (-NH₂) group is present.
  • The amino group introduces electron density, altering reactivity toward electrophiles .
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (C₈H₅ClF₄O)
  • Key Differences : Methoxy (-OCH₃) and -CF₃ replace -OCF₃ and chloro.
  • Impact : Methoxy donates electrons via resonance, counteracting -CF₃’s withdrawal. This creates a regionally electron-rich ring, contrasting with the uniformly deactivated target compound .

Physicochemical Properties

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Key Reactivity Notes
4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene C₇H₃ClF₄O Data not available Inferred ~1.5 High SNAr reactivity at positions 1 and 4
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 153–155 1.62 Suitable for coupling reactions
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene C₇H₃ClF₃NO₃ N/A N/A Requires cold storage; nitro-directed reactivity

Biological Activity

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including the trifluoromethoxy group, enhance its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, allowing it to modulate the activity of enzymes and receptors. This interaction can lead to a range of biochemical effects, influencing cellular processes such as signal transduction, metabolism, and gene expression .

Biological Activity Overview

Research indicates that compounds containing trifluoromethoxy groups often exhibit significant biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation. For instance, derivatives of trifluoromethyl vinylsulfones have demonstrated potent antitumor effects across various cancer cell lines .
  • Antimicrobial Properties : Fluorinated compounds are frequently evaluated for their antimicrobial activities. The presence of the trifluoromethoxy group can enhance the efficacy against Gram-positive bacteria and other pathogens .
  • Enzyme Inhibition : The interaction with specific enzymes has been noted, where fluorinated compounds can act as inhibitors, impacting metabolic pathways crucial for disease progression .

Case Studies and Research Findings

Several studies have focused on the biological implications of fluorinated aromatic compounds similar to this compound:

  • Anticancer Studies : A study evaluated a series of trifluoromethyl-containing compounds against various cancer cell lines. The introduction of a trifluoromethoxy group significantly increased the IC50 values, indicating enhanced potency compared to non-fluorinated analogs. For example:
    CompoundCell LineIC50 (μM)
    3-16A54912.4
    3-17K5626.8
    DoxorubicinA5490.004
    This table illustrates that fluorinated compounds often outperform traditional chemotherapeutics in specific contexts .
  • Mechanistic Insights : Research has shown that the structural modifications involving trifluoromethoxy groups can lead to altered binding affinities for target proteins, enhancing their therapeutic potential .
  • In Vivo Efficacy : Further investigations into related compounds have demonstrated efficacy in mouse models for conditions such as malaria, where optimized analogs showed significant reductions in parasitemia levels .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-1-fluoro-2-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves halogenation and trifluoromethoxy substitution on a benzene scaffold. For example, substituting a bromine or chlorine atom at the para position (as seen in structurally similar compounds like 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) followed by fluorination can yield the target compound . Optimization should focus on:

  • Catalyst selection : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides).
  • Temperature control : Reactions involving trifluoromethoxy groups often require low temperatures (−78°C to 0°C) to avoid decomposition.
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol can improve purity (>95%) .

Q. How can the structure of this compound be unambiguously characterized?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : <sup>19</sup>F NMR is critical for identifying trifluoromethoxy (−OCF3) and fluorine substituents. For example, the −OCF3 group typically shows a singlet near δ −58 ppm .
  • X-ray crystallography : Software like WinGX or ORTEP-3 can model molecular geometry and confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular formula (C7H3ClF4O) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and closed-system ventilation to minimize inhalation of vapors .
  • Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in amber glass vials at 0–6°C to prevent photodegradation and thermal instability .

Advanced Research Questions

Q. How do electronic effects of the −OCF3 and halogen substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effects : The −OCF3 group deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability.
  • Halogen selectivity : Fluorine at the ortho position directs electrophiles to the para position, while chlorine at the para position can act as a leaving group in nucleophilic aromatic substitution .
  • Case study : In Pd-catalyzed couplings, the −OCF3 group stabilizes transition states, improving yields in Suzuki-Miyaura reactions compared to non-fluorinated analogs .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and analyze electron density maps for the −OCF3 group’s rotational barriers .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., in chloroform) to predict aggregation behavior or solubility.
  • Spectroscopic validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Q. How can contradictory data in literature regarding its thermal stability be resolved?

Methodological Answer:

  • Controlled TGA/DSC studies : Perform thermogravimetric analysis under inert (N2) and oxidative (O2) atmospheres to identify decomposition pathways.
  • Kinetic analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and compare with reported values. Discrepancies may arise from impurities or differing heating rates .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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